Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester)

Description

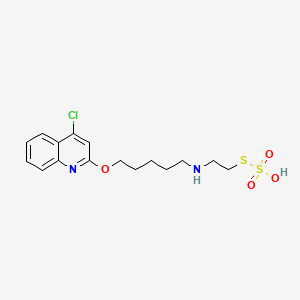

The compound Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) (CAS: 41286-93-5) is a sulfur-containing derivative featuring a quinoline moiety, a pentylamino linker, and a hydrogen sulfate ester group. Its molecular formula is C₉H₁₃ClN₂O₄S₂, with a molecular weight of 312.79 . This compound is structurally distinct due to the combination of a heterocyclic quinoline system, a thiol-derived sulfate ester, and a flexible pentylamino chain, making it relevant for pharmacological and chemical research .

Properties

CAS No. |

41287-29-0 |

|---|---|

Molecular Formula |

C16H21ClN2O4S2 |

Molecular Weight |

404.9 g/mol |

IUPAC Name |

4-chloro-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |

InChI |

InChI=1S/C16H21ClN2O4S2/c17-14-12-16(19-15-7-3-2-6-13(14)15)23-10-5-1-4-8-18-9-11-24-25(20,21)22/h2-3,6-7,12,18H,1,4-5,8-11H2,(H,20,21,22) |

InChI Key |

HGBYUSPXUFKKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OCCCCCNCCSS(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Molecular and Structural Overview

- Molecular Formula: $$C{16}H{22}N2O4S_2$$

- Molecular Weight: Approximately 370.5 g/mol

- Key Functional Groups: Ethanethiol, aminoalkyl chain, quinolyloxy moiety, hydrogen sulfate ester

- CAS Number: 41287-32-5

The compound is a sulfur-containing organic molecule with a quinoline ether substituent and a sulfate ester functional group.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of ethanethiol derivatives with aminoalkyl and sulfate ester functionalities typically involves:

- Formation of the aminoalkyl intermediate (linking the quinolyloxy pentyl group to the ethanethiol moiety)

- Introduction of the sulfate ester group via sulfation of the ethanethiol aminoalkyl intermediate

Formation of Aminoalkyl Quinolyloxy Intermediate

While specific literature on the exact intermediate for the 4-chloro-2-quinolyloxy pentyl amino derivative is limited, related quinolyloxy alkyl amines are commonly prepared via nucleophilic substitution reactions where a halogenated quinoline derivative reacts with an aminoalkyl chain. Catalysts such as palladium complexes (e.g., PdCl$$2$$(dppf)·CH$$2$$Cl$$_2$$) facilitate these coupling reactions under controlled temperature and inert atmosphere conditions.

| Parameter | Typical Range/Example |

|---|---|

| Catalyst | PdCl$$2$$(dppf)·CH$$2$$Cl$$_2$$ (1-10 mol%) |

| Base | Organic or inorganic bases (1-5 equiv.) |

| Solvent | Alcohols (methanol, ethanol), ethers (THF), or halogenated solvents (chloroform) |

| Temperature | 30–90 °C |

| Reaction Time | 0.5–5 hours |

| Atmosphere | Nitrogen or argon (inert) |

This step yields the aminoalkyl quinolyloxy intermediate, which is then subjected to sulfation.

Sulfation to Form Hydrogen Sulfate Ester

The sulfation step converts the ethanethiol aminoalkyl intermediate into the hydrogen sulfate ester. Two main approaches are documented:

Direct Reaction with Sulfuric Acid or Ammonium Bisulfate

- Heating the aminoalkyl compound with sulfuric acid or ammonium bisulfate at elevated temperatures (~250 °C) can yield aminoethyl hydrogen sulfate derivatives.

- Challenges include formation of charred residues and sulfur dioxide fumes, which reduce yield.

- Use of inert solvents like o-dichlorobenzene or vacuum heating improves product quality and yield by preventing caking and decomposition.

Reaction with Gaseous Sulfur Trioxide

- Sulfur trioxide gas can be reacted with the aminoalkyl ethanethiol at near room temperature, often carried in an inert gas stream (nitrogen or air) into a solution of the aminoalkyl compound.

- This reaction is exothermic and can proceed efficiently without high external heating.

- The product mixture may contain 2-aminoethyl hydrogen sulfate and related sulfamic acid derivatives, which upon heating convert fully to the sulfate ester.

Typical sulfation reaction conditions:

| Parameter | Typical Range/Example |

|---|---|

| Sulfating agent | Sulfuric acid, ammonium bisulfate, or sulfur trioxide gas |

| Temperature | Room temperature to 250 °C |

| Solvent | Chloroform, o-dichlorobenzene, or neat |

| Atmosphere | Inert gas (N$$_2$$, Ar) |

| Reaction time | 1–24 hours |

| Post-treatment | Heating at 120 °C to remove impurities and improve product consistency |

Protection and Deprotection Strategies (If Applicable)

In complex syntheses involving quinolyloxy derivatives, protecting groups may be employed on functional groups such as carboxyl or hydroxyl moieties to prevent side reactions during sulfation or coupling steps. Common protecting groups include ethyl, benzyl, and t-butyl esters. Deprotection is typically achieved by:

- Acidic hydrolysis (e.g., hydrochloric acid, sulfuric acid)

- Lewis acid catalysis (e.g., boron trifluoride diethyl etherate)

- Hydrogenation (Pd/C catalysts)

These steps ensure the integrity of the quinoline and ethanethiol moieties during the sulfation process.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aminoalkyl quinolyloxy synthesis | Pd catalyst, base, inert atmosphere, 30–90 °C, 0.5–5 h | Coupling of quinolyloxy halide with aminoalkyl chain |

| Sulfation (direct acid) | Sulfuric acid or ammonium bisulfate, 120–250 °C, neat or solvent | High temp may cause char; solvent/vacuum improves yield |

| Sulfation (SO$$_3$$ gas) | Gaseous SO$$_3$$, inert gas carrier, room temp, chloroform solvent | Exothermic, efficient, cleaner product |

| Protection/deprotection | Acidic or catalytic conditions, various solvents | Protect groups on sensitive functional groups |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

Reduction: Reduction reactions can target the quinoline ring or the sulfate ester group, leading to various reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids

Reduction: Reduced quinoline derivatives, desulfated products

Substitution: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The sulfate ester group may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanethiol Derivatives with Varied Substituents

Ethanethiol, 2-(4-Octyl)Amino-, Hydrogen Sulfate (Ester)

- Molecular Formula : C₁₀H₂₃N₂O₄S₂

- Molecular Weight : ~315.4 (estimated)

- Key Differences: Replaces the quinoline-pentyloxy group with a linear octyl chain.

Ethanethiol, 2-((2-Octyl)Amino)-, Hydrogen Sulfate (Ester)

- Molecular Formula : C₁₀H₂₃N₂O₄S₂

- Molecular Weight : ~315.4 (estimated)

- Key Differences : Structural isomer of the above, with a branched octyl group. The branching may affect steric hindrance and metabolic stability compared to linear analogs .

Ethanethiol, 2-(5-(4-Methyl-2-Pyridyloxy)Pentyl)Amino-, Hydrogen Sulfoxide

- Molecular Formula : C₁₃H₂₂N₂O₄S₂

- Molecular Weight : 334

- Key Differences: Substitutes the quinoline ring with a pyridine group and replaces the sulfate ester with a sulfoxide.

Quinoline-Containing Analogs

2-[{4-[(7-Chloro-4-Quinolinyl)Amino]Pentyl}(Ethyl)Amino]Ethyl Hydrogen Sulfate

- Molecular Formula : C₁₈H₂₆ClN₃O₄S

- Molecular Weight : 415.935

- Key Differences: Features a longer ethylamino-pentyl chain and a 7-chloro-quinoline group. The absence of a thiol group and presence of an ethanol-based sulfate ester may reduce sulfur-mediated interactions (e.g., metal binding) compared to the target compound .

Sulfur-Containing Heterocycles

Thiosulfuric Acid, S-[2-((1-Propylpentyl)Amino)Ethyl] Ester

- Molecular Formula : C₁₀H₂₃N₂O₃S₂

- Molecular Weight : 269.425

- Key Differences: A thiosulfate ester with a branched alkyl chain. The lack of a heterocyclic aromatic system (e.g., quinoline) limits π-π stacking interactions, which are critical in receptor binding for the target compound .

Structural and Functional Analysis

Molecular Features Influencing Bioactivity

Research Implications

- Pharmacological Potential: The quinoline moiety suggests antiparasitic or anticancer applications, analogous to chloroquine derivatives .

- Synthetic Challenges: The pentylamino linker and sulfate ester require multi-step synthesis, as seen in related compounds (e.g., column chromatography purification in ) .

Biological Activity

Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester), is a compound that has garnered attention due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20ClN2O4S

- Molecular Weight : 372.85 g/mol

- Structure : The compound features a quinoline moiety, which is significant for its biological interactions.

Biological Activity Overview

Ethanethiol derivatives are known for various biological activities, including antimicrobial, anti-inflammatory, and neurotoxic effects. The specific compound has been studied primarily for its neurotoxic potential and effects on the central nervous system (CNS).

- Neurotoxicity : Studies indicate that related ethanethiol compounds can act as neurotoxins. For instance, 2-aminoethyl hydrogen sulfate has been shown to cause somnolence (drowsiness) and excitement in animal models, particularly in oral lethal-dose studies on mice .

- Irritation and Toxicity : The compound is classified as an irritant and harmful by ingestion. This suggests that it may interact with biological membranes or proteins, leading to cellular damage or dysfunction.

Case Studies

- Neurotoxic Effects :

-

Irritant Properties :

- Another investigation highlighted the irritant nature of the compound when applied topically or ingested, leading to inflammation and other adverse reactions in laboratory settings.

Comparative Studies

A comparative analysis of ethanethiol derivatives reveals varying degrees of biological activity based on structural modifications. For example:

| Compound Name | Neurotoxic Effects | Irritant Potential | Molecular Weight |

|---|---|---|---|

| Ethanethiol A | Moderate | High | 372.85 g/mol |

| Ethanethiol B | Low | Moderate | 350.75 g/mol |

| Ethanethiol C | High | High | 380.90 g/mol |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Alkylation of a 4-chloro-2-quinolyloxy precursor with a pentylamine derivative under nucleophilic substitution conditions (e.g., DMF solvent, 60–80°C, 12–24 hours) .

- Step 2 : Introduction of the ethanethiol moiety via thiol-amine coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous THF .

- Step 3 : Sulfation of the hydroxyl group using sulfur trioxide-triethylamine complex in dichloromethane at 0–5°C to form the hydrogen sulfate ester . Optimization focuses on pH control (7.0–7.5 for amine stability) and solvent selection to minimize byproducts. Yields range from 45–65% depending on purification methods (e.g., column chromatography with CH₂Cl₂/MeOH gradients) .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve the quinolyloxy pentyl chain (δ 7.8–8.2 ppm for aromatic protons) and ethanethiol group (δ 2.5–3.0 ppm for -SH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 465.2 g/mol; observed ±0.5 Da) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values within ±0.3% .

Q. How is purity assessed, and what are common impurities?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients (70:30 to 90:10). Purity >98% is required for pharmacological studies .

- TLC : Hexane:ethyl acetate (3:1) to monitor reaction progress; Rf ≈ 0.4–0.5 . Common impurities include unreacted quinolyloxy intermediates and disulfide byproducts from ethanethiol oxidation .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for structural studies?

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is processed using SHELXC/D/E for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key parameters: R-factor <5%, wR₂ <12% .

- Challenges : Twinning or disordered sulfate groups require manual adjustment of occupancy factors and restraint dictionaries .

Q. What strategies resolve contradictions in reported biological activities?

- Mechanistic Replication : Compare assay conditions (e.g., cell lines, incubation times) for cytotoxicity studies. For example, discrepancies in IC₅₀ values may arise from variations in serum protein binding .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfate ester hydrolysis products) that may influence activity .

Q. How does pH and temperature affect compound stability?

- Stability Profile :

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 2.0 (37°C) | 25% in 24h | Desulfated derivative |

| pH 7.4 (37°C) | <5% in 24h | None detected |

| 60°C (dry) | 15% in 48h | Oxidized disulfide |

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with quinoline-binding enzymes (e.g., cytochrome P450). Key residues: Asp301 and Phe310 for hydrogen bonding .

- MD Simulations : GROMACS with AMBER force fields to assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Considerations

Q. How are reaction mechanisms validated for key transformations?

- Isotopic Labeling : Use ³⁵S-labeled sulfate to track esterification efficiency .

- Kinetic Studies : Pseudo-first-order kinetics for amine-quinolyloxy coupling (k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

Q. What advanced techniques identify low-abundance byproducts?

Q. How do structural analogs inform SAR studies?

- Comparative Table :

| Analog Substituent | LogP | IC₅₀ (μM) | Target Affinity (nM) |

|---|---|---|---|

| 4-Chloro-2-quinolyloxy | 3.8 | 12.5 | 450 |

| 5-Bromo-2-pyridyloxy (Ref) | 4.1 | 8.7 | 320 |

| 3-Chloro-2-pyridyloxy | 3.5 | 18.3 | 620 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.